3-methyl-7-(piperidin-1-yl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione
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Overview
Description
3-METHYL-7-(PIPERIDIN-1-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE is a complex organic compound with a unique structure that includes multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-7-(PIPERIDIN-1-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-7-(2-butyn-1-yl)-8-[3-(tert.-butyloxycarbonylamino)-piperidin-1-yl]-xanthine with cesium carbonate in N,N-dimethylformamide at 80°C, followed by the addition of 2-chloromethyl-4-phenylamino-quinazoline .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-7-(PIPERIDIN-1-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-METHYL-7-(PIPERIDIN-1-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly as a JAK1-selective inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes or receptors. For instance, as a JAK1-selective inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial for transmitting extracellular information into the cell nucleus and influencing DNA transcription .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: Another JAK inhibitor with a similar mechanism of action.
Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis.
Baricitinib: A JAK1 and JAK2 inhibitor used for rheumatoid arthritis.
Uniqueness
3-METHYL-7-(PIPERIDIN-1-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE is unique due to its specific structural features and selective inhibition of JAK1, which may offer advantages in terms of efficacy and safety profile compared to other JAK inhibitors.
Properties
Molecular Formula |
C26H22N2O3 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-methyl-7-piperidin-1-yl-14H-naphtho[3,2-a]phenoxazine-8,13-dione |
InChI |
InChI=1S/C26H22N2O3/c1-15-9-10-18-20(13-15)31-21-14-19(28-11-5-2-6-12-28)22-23(24(21)27-18)26(30)17-8-4-3-7-16(17)25(22)29/h3-4,7-10,13-14,27H,2,5-6,11-12H2,1H3 |
InChI Key |
NUBDLLVJHXDMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(O2)C=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N6CCCCC6 |
Origin of Product |
United States |
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